

A Comparative Analysis of 53BP1 Crystal Structures with UNC-2170 and its Analogs

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structures of the p53 binding protein 1 (53BP1) in complex with the small molecule inhibitor UNC-2170 and its analogs. The following sections detail the structural interactions, present quantitative binding data, and outline the experimental methodologies used to obtain this data, offering valuable insights for researchers in oncology and DNA damage response pathways.

Structural and Binding Affinity Comparison

The interaction between 53BP1 and small molecule inhibitors is crucial for the development of novel therapeutics targeting the DNA damage response. UNC-2170 was identified as a fragment-like ligand that binds to the tandem Tudor domain (TTD) of 53BP1, a key interaction module for recognizing dimethylated lysine 20 on histone H4 (H4K20me2).^[1] The crystal structure of the 53BP1 TTD in complex with UNC-2170 (PDB ID: 4RG2) reveals that the inhibitor binds at the interface of a 53BP1 dimer, with the tert-butyl amine group of UNC-2170 anchoring it within the methyl-lysine binding pocket.^[1] This unique binding mode, where the ligand is enveloped by two 53BP1 molecules, presents challenges for further structural modifications aimed at improving potency.^[1]

Subsequent research has led to the development of analogs and other inhibitors with improved affinity and different binding stoichiometries. For instance, UNC8531 was identified to bind to the 53BP1 TTD with submicromolar affinity and, importantly, in a 1:1 stoichiometric ratio, unlike the 2:1 protein-ligand ratio observed for UNC-2170. This 1:1 binding mode may offer greater

potential for optimization. The co-crystal structure of 53BP1 with UNC8531 (PDB ID: 8SWJ) provides a basis for the structure-guided design of more potent inhibitors.

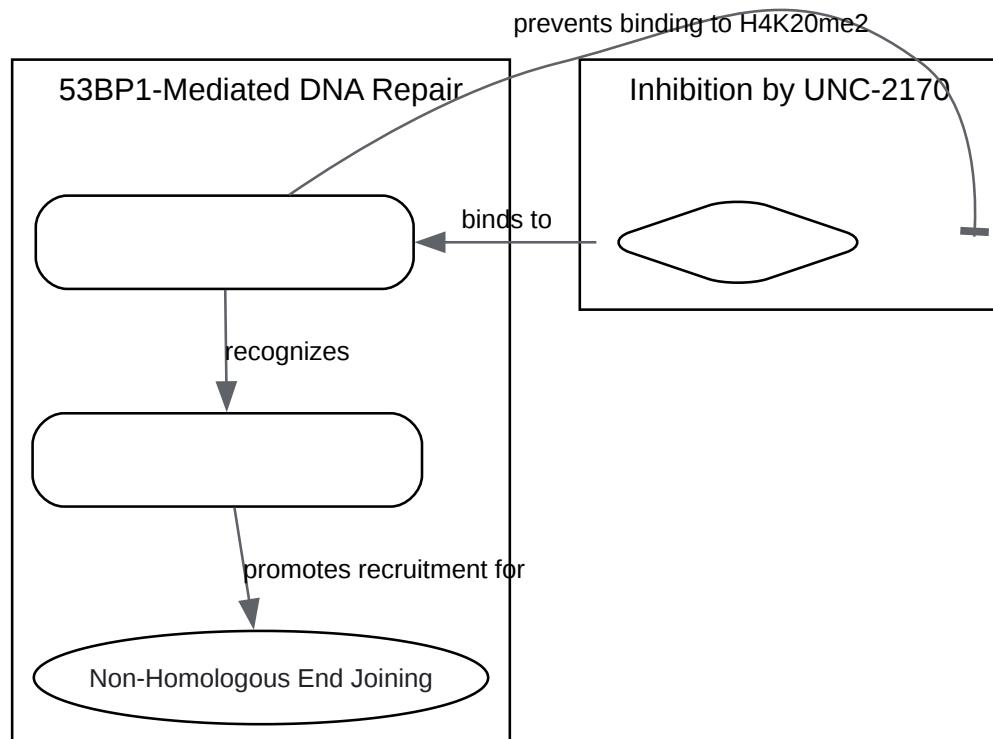
The following table summarizes the quantitative binding data for UNC-2170 and a selection of its analogs and other 53BP1 inhibitors.

Compound	PDB ID	IC50 (µM)	Kd (µM)	Assay Method(s)	Stoichiometry (Protein:Ligand)
UNC-2170	4RG2	29	22	AlphaScreen, ITC	2:1
UNC-2170					
Analog (3-trifluoromethyl I)	Not Available	~29	10	AlphaScreen, ITC	Not Reported
UNC-2170					
Analog (dimethyl amine)	Not Available	>100	No measurable binding	AlphaScreen, ITC	Not Applicable
UNC-2170					
Analog (sulfonamide linker)	Not Available	>100	Not Reported	AlphaScreen	Not Applicable
DP308	Not Available	1.69	~2.7	AlphaScreen, MST, SPR	Not Reported
UNC8531	8SWJ	0.47	0.85 (ITC), 0.79 (SPR)	TR-FRET, ITC, SPR	1:1
UNC9512	Not Available	0.46	0.41 (ITC), 0.17 (SPR)	TR-FRET, ITC, SPR	1:1

Signaling Pathway and Experimental Workflow

The interaction of 53BP1 with H4K20me2 is a critical step in the non-homologous end joining (NHEJ) DNA repair pathway. Small molecule inhibitors like UNC-2170 disrupt this interaction, thereby inhibiting 53BP1 function. The following diagram illustrates this inhibitory mechanism.

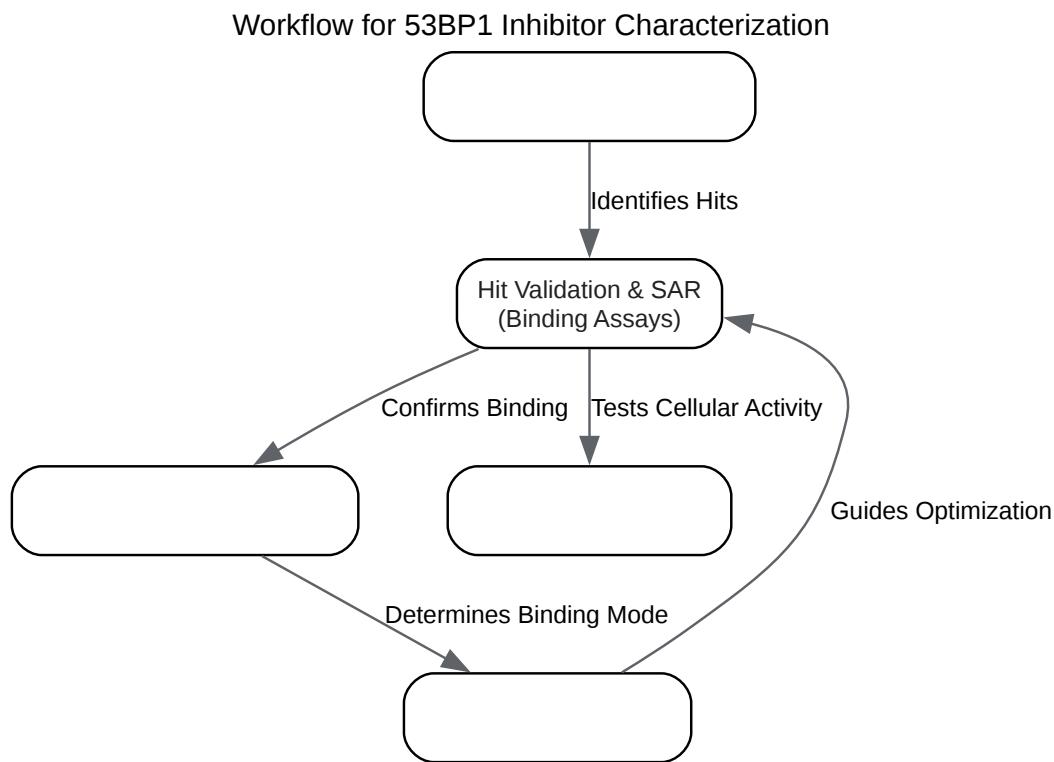
Inhibition of 53BP1 Interaction with Histone H4



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Caption: Inhibition of 53BP1-H4K20me2 interaction by UNC-2170.

The general workflow for identifying and characterizing 53BP1 inhibitors involves several key experimental stages, from initial high-throughput screening to detailed biophysical and structural characterization.



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Caption: Experimental workflow for 53BP1 inhibitor discovery.

Experimental Protocols

Protein Expression and Purification for Crystallography

The tandem Tudor domain (residues 1483–1606) of human 53BP1 was expressed in *E. coli* BL21(DE3) cells.^[2] The expression construct, typically in a pET28-MHL vector, was transformed into the cells, which were then grown in Terrific Broth medium at 37°C.^[2] Protein expression was induced with IPTG at an OD₆₀₀ of approximately 1.5, followed by overnight incubation at 16°C.^[2] The cells were harvested, lysed, and the His-tagged 53BP1 TTD was purified using nickel-affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

Co-crystallization of 53BP1 TTD with UNC-2170

For co-crystallization, the purified 53BP1 TTD was concentrated and incubated with a molar excess of UNC-2170. Crystals were grown using the hanging drop vapor diffusion method at 16°C.[3] The crystallization drops were prepared by mixing the protein-ligand solution with a reservoir solution containing 0.1 M Bis-Tris propane (pH 9.0) and 18-22% PEG MME 550.[3] X-ray diffraction data were collected from cryo-cooled crystals.[4]

AlphaScreen Assay for Inhibitor Screening

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized for the high-throughput screening and determination of IC₅₀ values of 53BP1 inhibitors.[1] This bead-based proximity assay measures the disruption of the interaction between the 53BP1 TTD and a biotinylated H4K20me2 peptide. The assay components, including His-tagged 53BP1 TTD, the biotinylated peptide, streptavidin-coated acceptor beads, and nickel-chelate donor beads, were incubated in a suitable assay buffer. The binding of the protein to the peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. The addition of an inhibitor disrupts this interaction, leading to a decrease in the signal. IC₅₀ values were determined by measuring the signal at various inhibitor concentrations.[1]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding affinity (K_d) and stoichiometry of inhibitors to the 53BP1 TTD.[1] In a typical experiment, a solution of the inhibitor was titrated into a solution of the purified 53BP1 TTD in the sample cell of the calorimeter at a constant temperature. The heat released or absorbed upon binding was measured for each injection. The resulting data were fitted to a suitable binding model to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.[1] This technique confirmed the 2:1 protein-to-ligand binding ratio for UNC-2170.[1]

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